molecular formula C21H25N3O5S B2872678 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1098619-69-2

3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B2872678
CAS No.: 1098619-69-2
M. Wt: 431.51
InChI Key: MSLVRMSGZQSITE-UHFFFAOYSA-N
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Description

This compound is a multifunctional small molecule characterized by a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with an ethoxycarbonyl group at position 3, a carbamoyl linker, and a propanoic acid backbone modified with a pyridin-3-ylmethylamino moiety. Its structural complexity suggests possible applications in drug discovery, particularly in targeting enzymes like histone deacetylases (HDACs) or cyclooxygenases (COXs), given the prevalence of similar scaffolds in such inhibitors .

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-2-29-21(28)18-14-7-3-4-8-16(14)30-19(18)24-17(25)10-15(20(26)27)23-12-13-6-5-9-22-11-13/h5-6,9,11,15,23H,2-4,7-8,10,12H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLVRMSGZQSITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification

  • Activation of Carboxylic Acid : Reacting 3-carboxy-4,5,6,7-tetrahydro-1-benzothiophene with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Ethanol Quenching : Treating the acyl chloride with ethanol in the presence of a base (e.g., triethylamine) yields the ethoxycarbonyl derivative.

Conditions :

  • Reaction time: 4–6 hours at reflux.
  • Yield: 80–85%.

Alternative Carboxylation

Visible-light-mediated carboxylation using CO₂ and a hydrogen atom transfer (HAT) catalyst (e.g., triisopropylsilanethiol) can functionalize benzylic positions, though this method is less common for tetrahydrobenzothiophenes.

Formation of the 2-Carbamoyl Group

The carbamoyl group at position 2 is installed via amidation:

  • Generation of 2-Amino Intermediate : Nitration followed by reduction or direct amination of the benzothiophene core.
  • Carbamoyl Coupling : Reacting the 2-amino derivative with chloroformate or using coupling agents:
Method Reagents Conditions Yield Source
EDC/DMSO 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide, DMSO RT, 12h 70–75%
HATU/DIPEA HATU, DIPEA DMF, 0°C to RT, 6h 85%
CDI-Mediated 1,1′-Carbonyldiimidazole THF, reflux, 8h 78%

Critical Note : CDI-mediated coupling minimizes racemization, making it preferable for stereosensitive applications.

Synthesis of 2-{[(Pyridin-3-yl)Methyl]Amino}Propanoic Acid

This fragment is synthesized via reductive amination or direct coupling:

  • Reductive Amination :

    • Reacting pyridine-3-carbaldehyde with β-alanine in the presence of NaBH₃CN.
    • Yield: 65–70%.
  • Direct Amide Formation :

    • Coupling pyridin-3-ylmethylamine with β-alanine using EDC/HOBt.
    • Yield: 60–65%.

Characterization Data :

  • Molecular Formula : C₉H₁₂N₂O₂.
  • SMILES : C1=CC(=CN=C1)CNCCC(=O)O.

Final Coupling of Fragments

The propanoic acid derivative is conjugated to the benzothiophene carbamoyl group via amide bond formation:

  • Activation of Propanoic Acid : Convert the carboxylic acid to an acyl chloride using oxalyl chloride.
  • Amidation : React with the 2-amino-benzothiophene derivative under basic conditions (e.g., NaOH).

Optimized Protocol :

  • Use HATU/DIPEA in DMF at 0°C to RT for 18 hours.
  • Yield: 72–78%.

Analytical Data and Validation

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.75 (d, J = 7.8 Hz, 1H), 3.98 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.25 (m, 2H, CH₂NH).
  • ¹³C NMR : 171.2 (COOH), 165.4 (C=O), 149.8 (pyridine-C).

Purity :

  • HPLC: >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Mitigation Strategies

  • Racemization : Use CDI or low-temperature coupling to preserve stereochemistry.
  • Solubility Issues : Employ DMF/DMSO mixtures for polar intermediates.
  • Byproduct Formation : Purify via column chromatography (SiO₂, EtOAc/hexane).

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Benzothiophene Cores

  • Ethyl 2-{[3-(Acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 333774-29-1): This analogue shares the 4,5,6,7-tetrahydro-1-benzothiophene core and ethoxycarbonyl group with the target compound. However, it replaces the pyridinylmethylamino-propanoic acid moiety with an acetylsulfanyl-propanoyl chain. The molecular formula (C₁₆H₂₁NO₄S₂ vs. the target’s estimated C₂₀H₂₃N₃O₅S) reflects differences in polarity and hydrogen-bonding capacity, which may influence pharmacokinetics (e.g., solubility, membrane permeability) .

Propanoic Acid Derivatives with Anti-Inflammatory Potential

  • NSAID Conjugates (Compounds 5–13 in ): Derivatives such as 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (Compound 5) and its pyrrolidine counterparts (Compounds 8–10) exhibit structural overlap with the target compound’s propanoic acid group. These molecules are designed to enhance anti-inflammatory activity by combining NSAID motifs with amino acid backbones.

Thiazolidinone-Propanoic Acid Hybrids

  • (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 13c): This hybrid molecule () features a thiazolidinone ring linked to a propanoic acid group. While structurally distinct from the target compound, both share a focus on rigid heterocyclic cores (benzothiophene vs. thiazolidinone) and acidic termini, suggesting overlapping applications in enzyme inhibition or anti-inflammatory therapy.

Computational Similarity and Bioactivity Profiling

Tanimoto Coefficient-Based Comparisons

Using the Tanimoto coefficient (Tc), a widely validated metric for structural similarity (), the target compound can be compared to known bioactive molecules. For example:

  • SAHA (Vorinostat): A hydroxamate-based HDAC inhibitor with Tc > 0.7 when compared to benzothiophene derivatives (). The target compound’s carbamoyl and pyridine groups may mimic SAHA’s zinc-binding and surface interaction motifs, though its propanoic acid tail differs from SAHA’s hydroxamate.
  • Aglaithioduline: A natural product with ~70% similarity to SAHA (). Its alignment with the target compound would depend on shared pharmacophores, such as aromatic cores and hydrogen-bond donors.

Bioactivity Clustering

demonstrates that compounds with similar bioactivity profiles often cluster structurally. If the target compound exhibits HDAC or COX inhibition, it would likely group with benzothiophene-based inhibitors (e.g., ) or propanoic acid NSAID hybrids ().

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Formula Potential Targets
Target Compound Benzothiophene Ethoxycarbonyl, pyridinylmethylamino, propanoic acid C₂₀H₂₃N₃O₅S HDACs, COXs
Ethyl 2-{[3-(acetylsulfanyl)... (CAS 333774-29-1) Benzothiophene Ethoxycarbonyl, acetylsulfanyl C₁₆H₂₁NO₄S₂ Enzymes with thiol-binding sites
SAHA (Vorinostat) Hydroxamate Hydroxamic acid, phenyl C₁₄H₂₀N₂O₃ HDACs
Compound 13c () Thiazolidinone Thioxothiazolidinone, propanoic acid C₂₃H₂₀N₂O₃S₂ Anti-inflammatory targets

Key Research Findings

  • Structural Flexibility vs.
  • Solubility and Bioavailability: The pyridine and propanoic acid groups may improve water solubility compared to purely hydrophobic benzothiophene derivatives (), though esterification (e.g., ethoxycarbonyl) could reduce intestinal absorption .
  • SAR Insights : The carbamoyl linker’s length and substituents (e.g., pyridine vs. phenyl) are critical for target engagement, as seen in QSAR models ().

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